molecular formula C12H8F3NO2 B14317667 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 113321-99-6

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B14317667
CAS No.: 113321-99-6
M. Wt: 255.19 g/mol
InChI Key: LIPKGTGICIUXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the trifluoromethylation of aromatic compounds. Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane, sodium trifluoroacetate, or trifluoroiodomethane under various conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrrole-2,5-dione moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

113321-99-6

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

3-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H8F3NO2/c1-7-5-10(17)16(11(7)18)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3

InChI Key

LIPKGTGICIUXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.